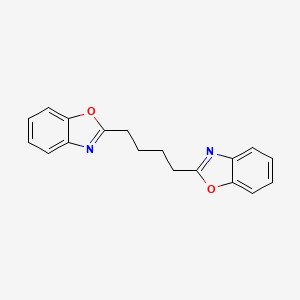

Benzoxazole, 2,2'-(1,4-butanediyl)bis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazole, 2,2'-(1,4-butanediyl)bis- is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.

The exact mass of the compound Benzoxazole, 2,2'-(1,4-butanediyl)bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoxazole, 2,2'-(1,4-butanediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2,2'-(1,4-butanediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Sensing Applications

Zinc Ion Detection

Benzoxazole derivatives have been extensively studied for their ability to act as fluorescent sensors for zinc ions (Zn²⁺). A notable example is the bis[2-(2'-hydroxyphenyl)benzoxazole] derivative, which exhibits a significant fluorescence enhancement upon binding with Zn²⁺. This property makes it suitable for imaging applications in biological systems. The compound's design allows for a large fluorescence turn-on in both the visible and near-infrared (NIR) regions, making it an effective tool for cellular imaging and monitoring zinc levels in living organisms .

Case Study: Imaging Applications

In a study focused on the synthesis of NIR-emitting bis(HBO) derivatives, researchers demonstrated that these compounds could be utilized for in vitro and in vivo imaging. The ability to detect zinc ions in cellular environments was successfully validated, indicating their potential in medical diagnostics related to zinc deficiency or excess . The study highlighted that the zinc binding-induced fluorescence turn-on could be effectively used to visualize thrombus formations, which are critical in understanding cardiovascular diseases .

Biomedical Applications

Therapeutic Potential

The unique photophysical properties of benzoxazole derivatives also suggest potential therapeutic applications. Their low toxicity and high selectivity for Zn²⁺ make them promising candidates for developing drugs targeting zinc-related diseases. The ability to monitor zinc levels could help in diagnosing conditions such as Alzheimer's disease and other neurodegenerative disorders where zinc dysregulation is implicated .

Material Science Applications

Polymer Chemistry

Benzoxazole compounds can be utilized in polymer chemistry due to their fluorescent properties. They can be incorporated into polymer chains or immobilized on surfaces through click chemistry reactions, enhancing the functionality of materials used in sensors and other applications . For instance, the incorporation of benzoxazole derivatives into polymer matrices can lead to new materials with tailored optical properties suitable for advanced sensing technologies.

Chemical Synthesis Innovations

Efficient Synthetic Routes

Recent advancements in synthetic methodologies have facilitated the preparation of benzoxazole derivatives with high yields and purity. The development of a convergent synthetic strategy allows for more efficient production of these compounds, thereby expanding their availability for research and application . Such innovations are crucial for scaling up production for commercial purposes.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Fluorescent Sensing | Zinc ion detection | High sensitivity and selectivity |

| Biomedical Imaging | In vivo imaging of zinc levels | Non-toxic and effective visualization |

| Material Science | Incorporation into polymers | Enhanced optical properties |

| Chemical Synthesis | Efficient production methods | Increased yield and reduced complexity |

Propiedades

Número CAS |

2008-10-8 |

|---|---|

Fórmula molecular |

C18H16N2O2 |

Peso molecular |

292.3 g/mol |

Nombre IUPAC |

2-[4-(1,3-benzoxazol-2-yl)butyl]-1,3-benzoxazole |

InChI |

InChI=1S/C18H16N2O2/c1-3-9-15-13(7-1)19-17(21-15)11-5-6-12-18-20-14-8-2-4-10-16(14)22-18/h1-4,7-10H,5-6,11-12H2 |

Clave InChI |

LNGWMLBHQIUQIX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)CCCCC3=NC4=CC=CC=C4O3 |

SMILES canónico |

C1=CC=C2C(=C1)N=C(O2)CCCCC3=NC4=CC=CC=C4O3 |

Key on ui other cas no. |

2008-10-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.